N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiophene core with 2-(2,4-dimethylphenoxy)acetic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic ring in the benzothiophene core can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the benzothiophene core.
Biology and Medicine
Biological Probes: Used in the study of biological pathways and mechanisms due to its unique structure.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Agrochemicals: Possible applications in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiophene core is known to interact with various biological targets, potentially affecting signaling pathways, enzyme activity, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide: Lacks the methyl group at the 6-position.
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the cyano group and the specific substitution pattern on the benzothiophene core make N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide unique
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O2S/c1-12-5-7-17(14(3)8-12)24-11-19(23)22-20-16(10-21)15-6-4-13(2)9-18(15)25-20/h5,7-8,13H,4,6,9,11H2,1-3H3,(H,22,23) |
InChI Key |
FIMHCQUZHJJDQU-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)C)C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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